Cas no 7151-38-4 (1-methyl-3-quinolin-8-ylurea)

1-methyl-3-quinolin-8-ylurea structure
1-methyl-3-quinolin-8-ylurea structure
Product name:1-methyl-3-quinolin-8-ylurea
CAS No:7151-38-4
MF:C11H11N3O
MW:201.22454
CID:1750444
PubChem ID:250561

1-methyl-3-quinolin-8-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-quinolin-8-ylurea
    • AC1L5HYC
    • Oprea1_432026
    • N-methyl-N'-(8-quinolinyl)urea
    • Maybridge4_003479
    • N-[8]quinolyl-N'-methyl-urea
    • HMS1530O03
    • NSC70115
    • MLS000861312
    • AC1Q5LDN
    • N-Methyl-N'-&lt
    • chinolyl-(8)&gt
    • -harnstoff
    • N-[8]Chinolyl-N'-methyl-harnstoff
    • AC1L5HYC; Oprea1_432026; N-methyl-N'-(8-quinolinyl)urea; Maybridge4_003479; N-[8]quinolyl-N'-methyl-urea; HMS1530O03; NSC70115; MLS000861312; AC1Q5LDN; N-Methyl-N'-< chinolyl-(8)> -harnstoff; N-[8]Chinolyl-N'-methyl-harnstoff;
    • HMS2803A04
    • CCG-55150
    • 7151-38-4
    • NSC-70115
    • SR-01000644192-1
    • NCGC00175801-01
    • SMR000460096
    • DTXSID70290638
    • CHEMBL1490699
    • Inchi: InChI=1S/C11H11N3O/c1-12-11(15)14-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H2,12,14,15)
    • InChI Key: SSYNCFYHSMECOK-UHFFFAOYSA-N
    • SMILES: CNC(=O)NC1=CC=CC2=C1N=CC=C2

Computed Properties

  • Exact Mass: 201.09033
  • Monoisotopic Mass: 201.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.268
  • Boiling Point: 355.6°C at 760 mmHg
  • Flash Point: 168.9°C
  • Refractive Index: 1.681
  • PSA: 54.02
  • LogP: 2.45000

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